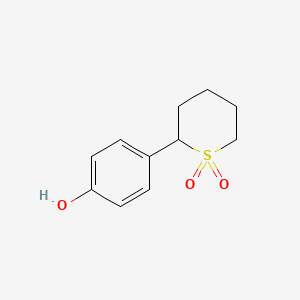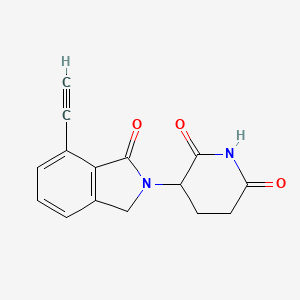![molecular formula C10H20O3Si B15297110 3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde CAS No. 2169527-25-5](/img/structure/B15297110.png)
3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde is an organic compound characterized by the presence of an oxetane ring substituted with a tert-butyldimethylsilyl (TBDMS) group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base, followed by the formation of the oxetane ring. The aldehyde group is introduced through oxidation reactions. Common reagents used in these steps include TBDMS chloride, bases like imidazole or triethylamine, and oxidizing agents such as Dess-Martin periodinane or PCC (pyridinium chlorochromate).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The TBDMS group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like halides or alkoxides.
Major Products
Oxidation: 3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carboxylic acid.
Reduction: 3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-methanol.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde is used in several scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In the development of bioactive compounds and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The TBDMS group serves as a protecting group, stabilizing the molecule and preventing unwanted side reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Tert-butyldimethylsilyl)oxy]propionaldehyde
- 3-[(Tert-butyldimethylsilyl)oxy]acetaldehyde
- 3-[(Tert-butyldimethylsilyl)oxy]thietane-3-carbaldehyde
Uniqueness
3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. The oxetane ring can undergo ring-opening reactions, providing access to a variety of functionalized derivatives that are not easily accessible from other compounds.
Propriétés
Numéro CAS |
2169527-25-5 |
|---|---|
Formule moléculaire |
C10H20O3Si |
Poids moléculaire |
216.35 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]oxyoxetane-3-carbaldehyde |
InChI |
InChI=1S/C10H20O3Si/c1-9(2,3)14(4,5)13-10(6-11)7-12-8-10/h6H,7-8H2,1-5H3 |
Clé InChI |
YUTBKWRZLMCAKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1(COC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


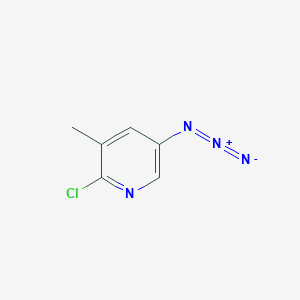
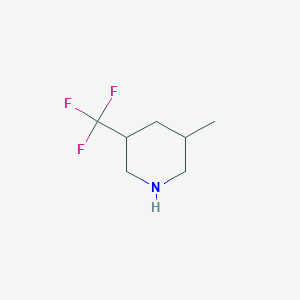
![3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B15297049.png)
![4-[(1R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B15297051.png)

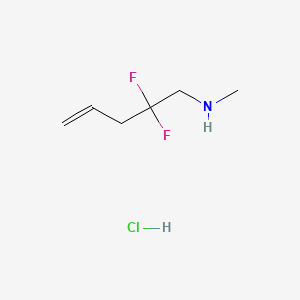

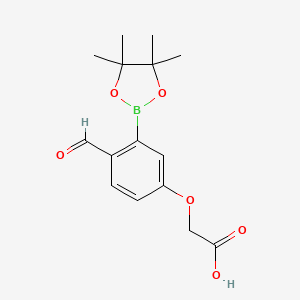
![Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B15297086.png)
![9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine](/img/structure/B15297093.png)
![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15297101.png)

